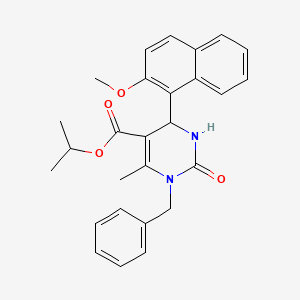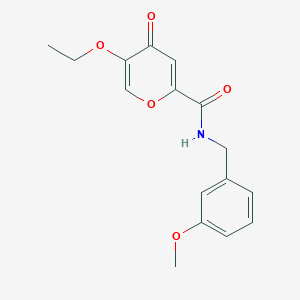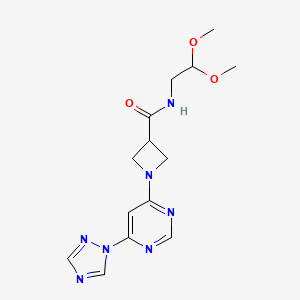![molecular formula C18H15N5O2 B2859670 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}acetamide CAS No. 2034306-73-3](/img/structure/B2859670.png)
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}acetamide is a complex organic compound that features a triazole ring, a furan ring, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}acetamide typically involves multi-step organic reactions. One common approach is the “click” chemistry method, which involves the cycloaddition of azides and alkynes to form triazoles . The reaction conditions often include the use of copper(I) catalysts and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
化学反応の分析
Types of Reactions
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while nucleophilic substitution can introduce various functional groups onto the pyridine ring .
科学的研究の応用
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}acetamide has several scientific research applications:
作用機序
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}acetamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, forming stable complexes that can inhibit enzyme activity or alter biological pathways . The furan and pyridine rings contribute to the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
2-(2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid: Similar triazole structure but different functional groups.
2-(2H-benzo[d][1,2,3]triazol-2-yl)-6-(2-phenylpropan-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenol: Another triazole derivative with distinct substituents.
特性
IUPAC Name |
2-(benzotriazol-1-yl)-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c24-18(12-23-16-5-2-1-4-14(16)21-22-23)20-11-13-7-8-15(19-10-13)17-6-3-9-25-17/h1-10H,11-12H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDNJDOHAKBIPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NCC3=CN=C(C=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2859594.png)

![3-[1-(4-chlorophenyl)-4-(4-methylpiperidine-1-carbonyl)-1H-1,2,3-triazol-5-yl]pyridine](/img/structure/B2859596.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2859597.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2859598.png)
![N'-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B2859600.png)
![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2859601.png)
![[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2859602.png)
![ETHYL 3-[(2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-4-(4-METHYLPHENYL)THIOPHENE-2-CARBOXYLATE](/img/structure/B2859606.png)


